

(4-Methyl-1,3-thiazol-5-yl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-5-yl)methanol

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An In-depth Technical Guide to (4-Methyl-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a thiazole ring, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **(4-Methyl-1,3-thiazol-5-yl)methanol**. While the broader class of thiazole derivatives exhibits a wide range of pharmacological activities, specific biological data and signaling pathway involvement for this particular methanol derivative are not extensively documented in current literature. This guide, therefore, focuses on the foundational chemical and synthetic aspects of the molecule to support further research and development.

Chemical Structure and Identification

(4-Methyl-1,3-thiazol-5-yl)methanol is characterized by a central 1,3-thiazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.

Key Identifiers:

- IUPAC Name: **(4-Methyl-1,3-thiazol-5-yl)methanol**[\[1\]](#)
- CAS Number: 1977-06-6[\[1\]](#)
- Molecular Formula: C₅H₇NOS[\[1\]](#)
- SMILES: CC1=C(SC=N1)CO[\[1\]](#)
- InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N[\[1\]](#)

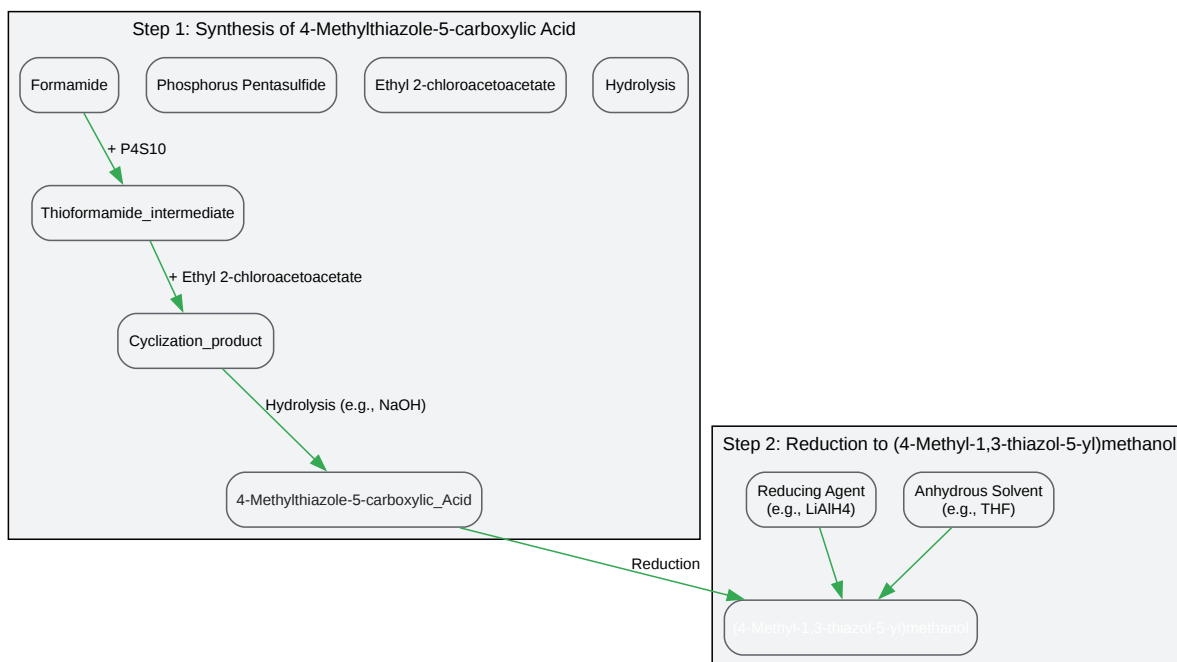
Physicochemical Properties

A summary of the key physicochemical properties of **(4-Methyl-1,3-thiazol-5-yl)methanol** is presented in the table below.

Property	Value	Source
Molecular Weight	129.18 g/mol	[1]
Appearance	White to off-white solid	Generic supplier data
Melting Point	65.8-66.2 °C	Generic supplier data
Boiling Point	113-114 °C (at 2 Torr)	Generic supplier data
Solubility	Information not widely available, but expected to be soluble in polar organic solvents.	Inferred
pKa	13.0 +/- 0.10 (Predicted)	Generic supplier data

Synthesis

The synthesis of **(4-Methyl-1,3-thiazol-5-yl)methanol** can be achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4-methylthiazole-5-carboxylic acid or its ethyl ester. A general synthetic workflow is outlined below.



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A generalized synthetic workflow for **(4-Methyl-1,3-thiazol-5-yl)methanol**.

Experimental Protocols

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid

A common route to the carboxylic acid precursor involves the Hantzsch thiazole synthesis.

- Materials: Formamide, phosphorus pentasulfide (P_4S_{10}), ethyl 2-chloroacetoacetate, sodium hydroxide (NaOH), hydrochloric acid (HCl), suitable organic solvent (e.g., ethylene glycol)

dimethyl ether).

- Procedure:
 - Thioformamide is prepared in situ by the reaction of formamide with phosphorus pentasulfide in an appropriate solvent.
 - Ethyl 2-chloroacetoacetate is then added to the thioformamide solution, leading to a cyclization reaction to form ethyl 4-methylthiazole-5-carboxylate.
 - The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base such as sodium hydroxide, followed by acidification with an acid like HCl to precipitate the product.
 - The solid 4-methylthiazole-5-carboxylic acid is collected by filtration, washed, and dried.

Step 2: Reduction of 4-Methylthiazole-5-carboxylic Acid

The carboxylic acid is reduced to the corresponding alcohol. A procedure analogous to the reduction of similar thiazole carboxylic acids can be employed.

- Materials: 4-Methylthiazole-5-carboxylic acid, lithium aluminum hydride (LiAlH_4), anhydrous tetrahydrofuran (THF), ethyl acetate, anhydrous sodium sulfate, water.
- Procedure:
 - A solution of 4-methylthiazole-5-carboxylic acid in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.
 - A solution of a reducing agent, such as lithium aluminum hydride in THF, is added dropwise to the stirred solution of the carboxylic acid at 0 °C.
 - The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours) to allow for complete reduction.
 - The reaction is carefully quenched by the slow addition of water, followed by ethyl acetate.
 - Anhydrous sodium sulfate is added as a drying agent.

- The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude **(4-Methyl-1,3-thiazol-5-yl)methanol**.
- Further purification can be achieved by recrystallization or chromatography.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of **(4-Methyl-1,3-thiazol-5-yl)methanol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the thiazole ring proton.
 - ^{13}C NMR will show distinct resonances for the different carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
- Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and to monitor the progress of reactions.

Biological Activity and Signaling Pathways

While the thiazole moiety is a key structural feature in many pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents, there is a notable lack of specific biological activity data for **(4-Methyl-1,3-thiazol-5-yl)methanol** in the publicly available scientific literature. Consequently, its mechanism of action and any involvement in cellular signaling pathways have not been elucidated.

The closely related compound, 4-methyl-5-thiazoleethanol, is a known precursor in the biosynthesis of thiamine (Vitamin B1) and thus has a well-defined biological role. However, this role cannot be directly extrapolated to **(4-Methyl-1,3-thiazol-5-yl)methanol**.

Further research, including in vitro and in vivo studies, is required to determine the biological activity profile of this compound.

Safety and Handling

Based on available safety data, **(4-Methyl-1,3-thiazol-5-yl)methanol** is associated with the following hazards:

- Harmful if swallowed (Acute toxicity, oral)[1]
- Causes skin irritation[1]
- Causes serious eye irritation[1]
- May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(4-Methyl-1,3-thiazol-5-yl)methanol is a readily synthesizable thiazole derivative with well-defined chemical and physical properties. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of specific biological activity data highlights an opportunity for further investigation into the pharmacological potential of this compound. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related thiazole-containing molecules.

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